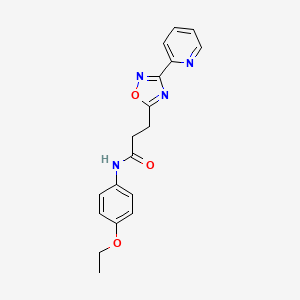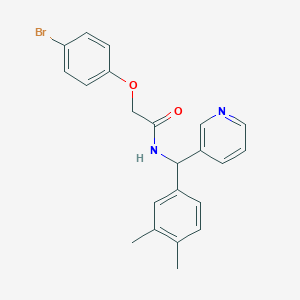
2-(4-bromophenoxy)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP-1, and it is a synthetic molecule that has been developed for research purposes.
Mécanisme D'action
The mechanism of action of BDP-1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. BDP-1 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. BDP-1 has also been found to bind to specific receptors in the body, such as the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes.
Biochemical and Physiological Effects:
BDP-1 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth in mice with breast cancer and to reduce inflammation in animal models of arthritis. Additionally, BDP-1 has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BDP-1 is that it has shown promising results in various animal models of disease, indicating its potential as a therapeutic agent. However, one limitation of BDP-1 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
Orientations Futures
There are several future directions for the research on BDP-1. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on the synthesis of analogs of BDP-1 with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of BDP-1 involves several steps, starting with the reaction of 4-bromoanisole with 3,4-dimethylbenzylamine to form an intermediate product. This intermediate product is then reacted with 3-pyridinecarboxaldehyde to form the final product, BDP-1. The synthesis of BDP-1 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BDP-1 has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. BDP-1 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, BDP-1 has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-15-5-6-17(12-16(15)2)22(18-4-3-11-24-13-18)25-21(26)14-27-20-9-7-19(23)8-10-20/h3-13,22H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUYTKGKHXZZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)COC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

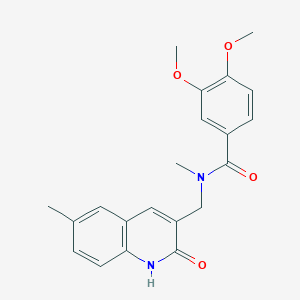
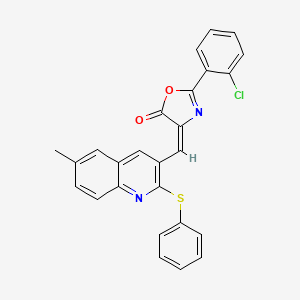


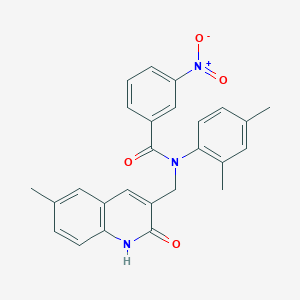




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
